4-Bromo-2-cyclopropyl-1H-imidazole CAS number and molecular weight
4-Bromo-2-cyclopropyl-1H-imidazole CAS number and molecular weight
This guide is structured as an advanced technical whitepaper designed for research and development professionals. It synthesizes specific chemical data with field-proven synthetic methodologies.
Core Building Block for Histaminergic Ligands and Fragment-Based Drug Discovery
Executive Summary & Chemical Identity
4-Bromo-2-cyclopropyl-1H-imidazole (tautomeric with 5-Bromo-2-cyclopropyl-1H-imidazole) is a high-value heterocyclic intermediate. Its structural uniqueness lies in the combination of the lipophilic, sterically defined cyclopropyl group at the C2 position and a reactive bromine handle at the C4(5) position. This motif is critical in the development of Histamine H3/H4 receptor antagonists and as a scaffold in fragment-based drug discovery (FBDD).
Due to rapid annular tautomerism in 1H-imidazoles, the 4-bromo and 5-bromo isomers are chemically equivalent in solution until the nitrogen is substituted. This guide utilizes the notation 4(5)-Bromo to reflect this physicochemical reality.
Physicochemical Data Profile
| Parameter | Technical Specification |
| Preferred IUPAC Name | 4-Bromo-2-cyclopropyl-1H-imidazole |
| Common Tautomer | 5-Bromo-2-cyclopropyl-1H-imidazole |
| CAS Number | 1256790-50-7 (Primary commercial identifier) |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Exact Mass | 185.979 g/mol |
| SMILES | BrC1=CN=C(N1)C2CC2 |
| pKa (Calculated) | ~10.5 (NH acidic), ~3.5 (Pyridinic N basic) |
| LogP (Predicted) | 1.5 – 1.7 |
| Appearance | Off-white to pale yellow solid |
Synthetic Architecture
The synthesis of 4(5)-bromo-2-cyclopropyl-1H-imidazole is best approached via a convergent route: construction of the 2-substituted imidazole core followed by electrophilic halogenation. Direct ring closure of acyclic bromo-precursors is possible but often suffers from lower regiocontrol.
Retrosynthetic Logic (DOT Visualization)
The following diagram outlines the primary synthetic pathway, moving from commercially available cyclopropanecarboxaldehyde to the final brominated scaffold.
Figure 1: Convergent synthetic pathway via Debus-Radziszewski cyclization followed by regioselective bromination.
Mechanistic Insight[1]
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Ring Construction (Debus-Radziszewski): The condensation of cyclopropanecarboxaldehyde with glyoxal and ammonia yields the 2-cyclopropyl-1H-imidazole core. The cyclopropyl ring is stable under these mild condensation conditions.
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Regioselective Bromination: The imidazole ring is electron-rich.[1] Electrophilic attack by NBS occurs preferentially at the C4/C5 positions. Since C2 is blocked by the cyclopropyl group, monobromination is highly selective for the 4(5) position. Over-bromination (to the 4,5-dibromo species) is the primary impurity and must be controlled via stoichiometry and temperature.
Experimental Protocol: Bromination Workflow
Note: This protocol is adapted from standard methodologies for imidazole functionalization [1, 2].
Objective
Selective synthesis of 4(5)-bromo-2-cyclopropyl-1H-imidazole from 2-cyclopropyl-1H-imidazole using N-Bromosuccinimide (NBS).
Reagents & Materials
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Substrate: 2-Cyclopropyl-1H-imidazole (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (0.98 - 1.02 eq) – Recrystallize NBS if yellow/aged to remove Br₂.
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Solvent: Acetonitrile (ACN) or DMF (Dry).
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Quench: Sodium thiosulfate (10% aq).[2]
Step-by-Step Methodology
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Preparation: Charge a reaction vessel with 2-cyclopropyl-1H-imidazole (e.g., 10.0 g, 92.5 mmol) and dry Acetonitrile (100 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
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Addition: Dissolve NBS (16.4 g, 92.5 mmol) in Acetonitrile (50 mL). Add this solution dropwise to the imidazole mixture over 30–45 minutes, maintaining internal temperature <5°C. Critical: Slow addition prevents localized high concentration of NBS, reducing dibromo- impurity formation.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via HPLC or TLC (System: DCM/MeOH 95:5).
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Work-up:
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Concentrate the solvent under reduced pressure to ~20% volume.
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Dilute with Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ (2 x 50 mL) followed by 10% Na₂S₂O₃ (to quench trace bromine).
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Wash with brine, dry over Na₂SO₄, and filter.
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Purification:
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Evaporate solvent to yield the crude solid.
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Recrystallization: Dissolve in minimal hot Ethanol/Water (or Toluene) and cool to induce crystallization.
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Yield Target: 65–75%.
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Applications in Drug Discovery
The 4(5)-bromo-2-cyclopropyl-1H-imidazole scaffold is a "privileged structure" in medicinal chemistry.
Histamine Receptor Antagonism
The cyclopropyl group provides optimal steric bulk to fill the lipophilic pocket of the Histamine H3 and H4 receptors, while the imidazole nitrogen interacts with key aspartic acid residues (e.g., Asp114 in H3R). The bromine atom serves as a vector for extending the molecule into the solvent-exposed region or accessory binding pockets.
Cross-Coupling Versatility (DOT Visualization)
This intermediate is primarily used as an electrophile in Palladium-catalyzed cross-couplings.
Figure 2: Divergent synthesis capabilities from the core brominated scaffold.
Regiochemistry in Coupling
When coupling at the C4 position, the N-H proton must often be protected (e.g., with SEM, Boc, or Trityl) to prevent catalyst poisoning and ensure solubility.
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Protection Strategy: React with Trityl chloride (Trt-Cl) and TEA prior to Suzuki coupling. The bulky trityl group typically favors the N1 position (distal to the cyclopropyl) due to steric relief, locking the tautomer and allowing precise C4-functionalization.
References
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Organic Chemistry Portal. (2023). Synthesis of Imidazoles and Bromination Protocols. Retrieved from [Link]
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PubChem. (2024). Compound Summary: 2-Cyclopropyl-1H-imidazole (CAS 89532-38-7). Retrieved from [Link]
